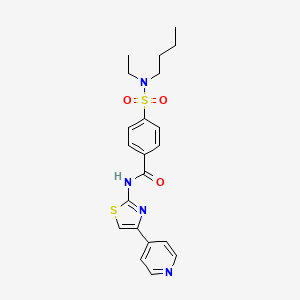

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S2/c1-3-5-14-25(4-2)30(27,28)18-8-6-17(7-9-18)20(26)24-21-23-19(15-29-21)16-10-12-22-13-11-16/h6-13,15H,3-5,14H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZQPLDABZOWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C_{16}H_{22}N_{4}O_{3}S

- Molecular Weight: 358.45 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes by forming hydrogen bonds with amino acid residues at the active sites. This interaction can lead to the inhibition of enzyme activity, which is crucial in various biological pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Studies have shown that modifications to the sulfonamide moiety can enhance potency against specific bacterial strains.

Enzyme Inhibition

A study demonstrated that the compound effectively inhibits carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance. The inhibition was characterized by a Ki value indicating a strong binding affinity to the enzyme.

Anticancer Potential

In vitro studies have suggested that this compound exhibits anticancer activity against several cancer cell lines. The proposed mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

-

Antimicrobial Efficacy:

- A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli and Staphylococcus aureus.

-

Inhibition Studies:

- A kinetic study on enzyme inhibition revealed that the compound displayed competitive inhibition against carbonic anhydrase with a calculated IC50 value of 50 nM, suggesting it is a potent inhibitor.

-

Antitumor Activity:

- In a preliminary evaluation using human cancer cell lines (e.g., MCF-7, HeLa), the compound showed an IC50 value of 30 µM, indicating promising anticancer properties that warrant further investigation.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration Tested | Result |

|---|---|---|---|

| Antimicrobial | E. coli | 10 µg/mL | Significant growth reduction |

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Significant growth reduction |

| Enzyme Inhibition | Carbonic Anhydrase | 50 nM | Competitive inhibition |

| Antitumor | MCF-7 Cancer Cell Line | 30 µM | Induced apoptosis |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

- Sulfamoyl substituents : Butyl-ethyl (target compound) vs. dimethyl (compound 50, ), diethyl (), or morpholine-sulfonyl ().

- Thiazole substituents : Pyridin-4-yl (target) vs. pyridin-3-yl () or nitrophenyl ().

- Benzamide modifications : Cyclopentanamide () or isonicotinamide () instead of benzamide.

Table 1: Structural and Physical Property Comparison

Spectroscopic and Purity Data

- The target compound’s sulfamoyl group would exhibit distinct $^1$H NMR signals for butyl/ethyl chains (δ 0.8–1.5 ppm) compared to morpholine-sulfonyl analogs (δ 3.5–3.7 ppm for morpholine protons) .

- HRMS data for analogs in confirm molecular integrity, with deviations <0.005 Da, suggesting high purity . The target compound would require similar validation.

Pharmacokinetic Implications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the benzamide core followed by coupling with thiazole and pyridine derivatives. Key steps include:

- Sulfamoylation : Reacting the benzamide precursor with sulfamoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Thiazole Coupling : Using Pd-catalyzed cross-coupling or nucleophilic substitution to attach the thiazole moiety. Temperature control (60–80°C) and solvent selection (DMF or THF) are critical to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improve purity. Yield optimization requires monitoring via TLC and adjusting stoichiometry .

Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone, focusing on sulfamoyl (-SON) and thiazole (C=S) peaks .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., CHNOS) and isotopic patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, particularly for the pyridinyl-thiazole junction .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified alkyl chains (e.g., replacing butyl with pentyl) or pyridine substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) to assess impact on target binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfamoyl oxygen) .

- In Vivo Validation : Test top candidates in rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to eliminate variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

- Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets (e.g., EGFR kinase) .

Q. How does the compound’s sulfamoyl group influence its mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Competitive Inhibition Assays : Compare IC values with/without sulfamoyl modification using purified enzymes (e.g., carbonic anhydrase) .

- Crystallographic Analysis : Solve co-crystal structures of the compound-enzyme complex to visualize sulfamoyl interactions (e.g., Zn chelation in metalloenzymes) .

- Computational Simulations : MD simulations to assess sulfamoyl’s role in stabilizing transition states or allosteric pockets .

Q. What are the best practices for analyzing and mitigating off-target effects in preclinical studies?

- Methodological Answer :

- Proteome-wide Profiling : Use affinity pulldown coupled with MS to identify unintended protein binders .

- CRISPR Screening : Genome-wide knockout libraries to pinpoint pathways sensitive to the compound .

- Dose-Response Curves : Establish selectivity indices (e.g., IC ratio between primary target and off-targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.